Vecabrutinib

Catalog No.
S546650
CAS No.
1510829-06-7
M.F
C22H24ClF4N7O2
M. Wt
529.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vecabrutinib

CAS Number

1510829-06-7

Product Name

Vecabrutinib

IUPAC Name

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Molecular Formula

C22H24ClF4N7O2

Molecular Weight

529.9 g/mol

InChI

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1

InChI Key

QLRRJMOBVVGXEJ-XHSDSOJGSA-N

SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Solubility

Soluble in DMSO

Synonyms

SNS-062; SNS 062; SNS062; FP182; FP 182; FP-182; BSK-4841; BSK4841; BSK 4841; BIIB-062; BIIB062; BIIB 062; Vecabrutinib.

Canonical SMILES

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Isomeric SMILES

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl

Description

The exact mass of the compound Vecabrutinib is 529.1616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chronic Lymphocytic Leukemia (CLL)

    CLL is the most common type of leukemia in adults. Studies have shown that Vecabrutinib is effective in treating CLL, either alone or in combination with other therapies. A Phase III clinical trial demonstrated that Vecabrutinib combined with obinutuzumab, another drug that targets B-cells, was superior to chemotherapy in terms of progression-free survival for patients with CLL [].

  • Mantle Cell Lymphoma (MCL)

    MCL is an aggressive form of non-Hodgkin lymphoma. Research suggests that Vecabrutinib is a promising treatment option for MCL, particularly in patients who have relapsed or are resistant to other therapies. A clinical trial showed that Vecabrutinib treatment resulted in significant overall response rates in patients with relapsed/refractory MCL [].

Vecabrutinib is a selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. It is currently under investigation for treating various B-cell malignancies, including chronic lymphocytic leukemia and other lymphoid cancers. Vecabrutinib's chemical formula is C22_{22}H24_{24}ClF4_4N7_7O2_2, with a molecular weight of approximately 529.92 g/mol . The compound is designed to inhibit both wild-type and mutant forms of BTK, including the C481S mutation often associated with resistance to other BTK inhibitors like ibrutinib .

Vecabrutinib's primary mechanism of action involves inhibiting BTK, a signaling molecule crucial for B-cell development and function []. By blocking BTK, Vecabrutinib disrupts B-cell signaling pathways, leading to the inhibition of B-cell proliferation and survival []. Additionally, Vecabrutinib's inhibition of ITK may contribute to its immunomodulatory effects [].

Clinical trials suggest that Vecabrutinib is well-tolerated with a manageable side effect profile []. However, further investigation is needed to determine its long-term safety profile.

Vecabrutinib functions primarily by binding to the ATP-binding site of BTK, preventing its activation. This inhibition leads to decreased phosphorylation of downstream signaling molecules such as phospholipase C gamma 2 (PLCγ2) . The compound exhibits an IC50_{50} value of approximately 18.4 nM against BTK, demonstrating significant potency in inhibiting the kinase activity .

The biological activity of vecabrutinib has been extensively studied, particularly in the context of B-cell signaling pathways. It effectively inhibits phosphorylation events triggered by B-cell receptor activation, thereby disrupting critical signaling cascades involved in cell survival and proliferation . In clinical trials, vecabrutinib has shown promise in producing partial responses in patients with advanced B-cell malignancies . Furthermore, it has been observed to reduce serum cytokine levels significantly, indicating its potential effectiveness in modulating immune responses .

The synthesis of vecabrutinib involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often utilize techniques such as:

  • Nucleophilic substitution: To introduce functional groups.
  • Coupling reactions: To form carbon-carbon bonds.
  • Protecting group strategies: To ensure selectivity during multi-step syntheses.

These methods are designed to optimize yield and purity while minimizing unwanted side reactions.

Vecabrutinib is primarily being explored for its therapeutic potential in treating various B-cell malignancies. Its unique mechanism allows it to target both wild-type and resistant forms of BTK, making it a candidate for patients who have developed resistance to existing therapies like ibrutinib. Ongoing clinical trials are assessing its efficacy and safety profile in different types of hematological cancers .

Interaction studies have shown that vecabrutinib selectively inhibits BTK without significant off-target effects on other kinases at clinically relevant concentrations. In vitro assays indicate that it maintains a favorable pharmacokinetic profile, with sustained drug levels supporting twice-daily dosing regimens . Comparative studies with other BTK inhibitors highlight vecabrutinib's unique non-covalent binding mechanism, which may reduce risks associated with off-target kinase inhibition seen with covalent inhibitors .

Vecabrutinib is part of a broader class of BTK inhibitors but stands out due to its reversible binding mechanism. Below is a comparison with other notable BTK inhibitors:

Compound NameMechanism TypeIC50_{50} (nM)Unique Features
VecabrutinibReversible18.4Effective against C481S mutations; well-tolerated
IbrutinibCovalent~5-10Irreversibly binds to C481; associated with off-target effects
ARQ 531Reversible32.9Similar potency but shows greater clinical efficacy
FenebrutinibCovalent7.04Higher in vitro potency but limited clinical activity

Vecabrutinib's unique position as a reversible inhibitor allows for potentially fewer side effects and improved patient tolerability compared to covalent inhibitors like ibrutinib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

529.1616134 g/mol

Monoisotopic Mass

529.1616134 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PQ7O0OB5GU

Wikipedia

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide

Dates

Modify: 2023-08-15

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